An In-depth Technical Guide to 4,5,6-Trimethoxyisobenzofuran-1(3H)-one (CAS: 4087-80-3)
An In-depth Technical Guide to 4,5,6-Trimethoxyisobenzofuran-1(3H)-one (CAS: 4087-80-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5,6-Trimethoxyisobenzofuran-1(3H)-one, a key chemical intermediate with the CAS number 4087-80-3. The document details its chemical and physical properties, outlines a probable synthetic pathway, and discusses its potential applications in pharmaceutical and synthetic chemistry. While specific biological activities for this particular molecule are not extensively documented in publicly available literature, this guide explores the known biological significance of the broader isobenzofuran-1(3H)-one class of compounds, suggesting potential avenues for future research.
Introduction and Chemical Identity
4,5,6-Trimethoxyisobenzofuran-1(3H)-one, also known as 4,5,6-trimethoxyphthalide, is a polysubstituted aromatic lactone. The isobenzofuran-1(3H)-one core, a γ-lactone fused to a benzene ring, is a structural motif present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities.[1] The presence of three methoxy groups on the benzene ring significantly influences the molecule's electronic properties, solubility, and potential for interaction with biological targets.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 4087-80-3 | [2] |
| Molecular Formula | C₁₁H₁₂O₅ | [2] |
| Molecular Weight | 224.21 g/mol | [2] |
| Appearance | Solid | [2] |
| InChI | 1S/C11H12O5/c1-13-8-4-6-7(5-16-11(6)12)9(14-2)10(8)15-3/h4H,5H2,1-3H3 | [2] |
| InChI Key | SRBRUXANGPVKMN-UHFFFAOYSA-N | [2] |
| SMILES | O=C1C2=CC(OC)=C(OC)C(OC)=C2CO1 | [2] |
Synthesis and Characterization
Postulated Synthesis Workflow
A potential synthetic pathway could start from 3,4,5-trimethoxybenzoic acid. The following diagram illustrates a hypothetical, yet chemically sound, workflow for the synthesis of the target compound.
Caption: Postulated synthetic workflow for 4,5,6-Trimethoxyisobenzofuran-1(3H)-one.
Step-by-Step Methodological Considerations:
-
Directed Ortho-Metalation and Formylation: 3,4,5-Trimethoxybenzoic acid could be subjected to directed ortho-metalation using a strong base like n-butyllithium in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures. The resulting ortho-lithiated species can then be quenched with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce a formyl group at the 2-position.
-
Selective Reduction: The newly introduced aldehyde group would then need to be selectively reduced to a hydroxymethyl group. This can be achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. The carboxylic acid moiety should remain intact under these conditions.
-
Lactonization: The final step would involve an acid-catalyzed intramolecular cyclization (lactonization) of the resulting 2-(hydroxymethyl)-3,4,5-trimethoxybenzoic acid. Heating in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid, would likely facilitate the formation of the desired lactone ring, yielding 4,5,6-Trimethoxyisobenzofuran-1(3H)-one.
Note: This proposed synthesis is based on established organic chemistry principles. Optimization of reaction conditions, including temperature, reaction time, and choice of reagents, would be necessary to achieve a high yield and purity of the final product.
Spectroscopic Characterization (Anticipated)
Although specific experimental spectra for 4,5,6-Trimethoxyisobenzofuran-1(3H)-one are not widely published, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.[3]
Table 2: Anticipated Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet for the aromatic proton. - Three distinct singlets for the methoxy group protons. - A singlet for the methylene (CH₂) protons of the lactone ring. |
| ¹³C NMR | - A signal for the carbonyl carbon of the lactone. - Signals for the aromatic carbons, including those bearing the methoxy groups and the quaternary carbons. - Signals for the three methoxy carbons. - A signal for the methylene carbon of the lactone ring. |
| IR Spectroscopy | - A strong absorption band characteristic of a γ-lactone carbonyl group (typically around 1760 cm⁻¹). - Bands corresponding to C-O stretching of the methoxy groups and the lactone ether linkage. - Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (224.21 g/mol ). - Fragmentation patterns characteristic of the loss of methoxy groups and other fragments. |
Potential Applications and Biological Significance
While direct biological studies on 4,5,6-Trimethoxyisobenzofuran-1(3H)-one are limited in the public domain, the isobenzofuran-1(3H)-one scaffold is a well-established pharmacophore with a broad spectrum of biological activities. This suggests that the title compound could serve as a valuable building block for the synthesis of novel therapeutic agents.
Role as a Synthetic Intermediate
The structure of 4,5,6-Trimethoxyisobenzofuran-1(3H)-one makes it an attractive intermediate for the synthesis of more complex molecules. The lactone ring can be opened under various conditions to reveal a carboxylic acid and a hydroxymethyl group, which can be further functionalized. The aromatic ring, with its specific substitution pattern, can also be a key component in the synthesis of natural product analogues and other target molecules.
Biological Activities of the Isobenzofuran-1(3H)-one Scaffold
Numerous studies have demonstrated the diverse biological activities of isobenzofuran-1(3H)-one derivatives, including:
-
Antiproliferative Activity: Many isobenzofuranone derivatives have shown significant cytotoxic effects against various cancer cell lines.[1][4] The mechanism of action often involves the induction of apoptosis.
-
Antidepressant Activity: Certain derivatives have been investigated as potential antidepressant agents, with some showing serotonin reuptake inhibition.[5]
-
Antimicrobial and Antifungal Activity: The isobenzofuranone core has been found in compounds with activity against a range of bacteria and fungi.[6]
-
Enzyme Inhibition: Some isobenzofuranones have been identified as inhibitors of enzymes such as tyrosinase.[7]
The following diagram illustrates the potential therapeutic areas for isobenzofuran-1(3H)-one derivatives.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4,5,6-Trimethoxyisobenzofuran-1(3H)-one | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Heptylidene-4,6-Dimethoxy-3H-Isobenzofuran-1-One Is Genotoxic, Increases the Frequency of Cell Death, and Potentiates the Effects of Cyclophosphamide and Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1(3H)-Isobenzofuranone, 4,6-dimethoxy-5-hydroxy- | C10H10O5 | CID 43532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN105524032A - Method for producing isobenzofuran-1 (3H) -one compound - Google Patents [patents.google.com]
